molecular formula C4H4BrN3O2 B13125284 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone CAS No. 92845-73-3

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone

Cat. No.: B13125284
CAS No.: 92845-73-3
M. Wt: 206.00 g/mol
InChI Key: ZMIIKTMULGFYOG-UHFFFAOYSA-N
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Description

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone is a compound that features a unique combination of an oxadiazole ring and a bromoethanone moiety. The oxadiazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone typically involves the cyclization of appropriate precursors. One common method includes the condensation of an amide with an amidoxime, followed by bromination to introduce the bromoethanone group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Advanced purification techniques like crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

    Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted oxadiazoles.

    Oxidation Products: Oxidized derivatives of the oxadiazole ring.

    Reduction Products: Reduced forms of the oxadiazole ring, potentially leading to ring-opening reactions.

Scientific Research Applications

1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromoethanone group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 3-(5-Amino-1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazol-5-nitramide
  • 3-(5-Amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole
  • 4-Amino-3-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness: 1-(5-Amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone stands out due to its unique combination of an oxadiazole ring and a bromoethanone moiety. This structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research .

Properties

CAS No.

92845-73-3

Molecular Formula

C4H4BrN3O2

Molecular Weight

206.00 g/mol

IUPAC Name

1-(5-amino-1,2,4-oxadiazol-3-yl)-2-bromoethanone

InChI

InChI=1S/C4H4BrN3O2/c5-1-2(9)3-7-4(6)10-8-3/h1H2,(H2,6,7,8)

InChI Key

ZMIIKTMULGFYOG-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C1=NOC(=N1)N)Br

Origin of Product

United States

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